molecular formula C15H12ClNO3 B5211051 4-chloro-3-[(phenylacetyl)amino]benzoic acid

4-chloro-3-[(phenylacetyl)amino]benzoic acid

Cat. No. B5211051
M. Wt: 289.71 g/mol
InChI Key: RXEIBBRGRPOADF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-3-[(phenylacetyl)amino]benzoic acid, also known as CPABA, is a chemical compound that has been used in various scientific research applications. This compound is a derivative of para-aminobenzoic acid (PABA) and has been synthesized using different methods. CPABA has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.

Mechanism of Action

4-chloro-3-[(phenylacetyl)amino]benzoic acid inhibits the biosynthesis of folate by interfering with the activity of dihydropteroate synthase, which is an enzyme involved in the synthesis of dihydrofolate. This compound can also inhibit the activity of γ-glutamyl hydrolase, which is an enzyme involved in the metabolism of folate. By inhibiting these enzymes, this compound reduces the availability of folate, which is essential for DNA synthesis and cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have antimicrobial activity against various bacterial and parasitic strains. This compound has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of malaria, as it has been shown to inhibit the growth of Plasmodium falciparum, which is the parasite responsible for malaria.

Advantages and Limitations for Lab Experiments

4-chloro-3-[(phenylacetyl)amino]benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. This compound has been extensively studied and has been shown to have a wide range of biological activities. However, this compound also has limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, this compound can be toxic at high concentrations, which can limit its use in vivo.

Future Directions

There are several future directions for the study of 4-chloro-3-[(phenylacetyl)amino]benzoic acid. One potential direction is the development of new derivatives of this compound with improved solubility and toxicity profiles. Another direction is the study of this compound in combination with other drugs for the treatment of bacterial and parasitic infections. Additionally, this compound could be studied for its potential use in the treatment of cancer and other diseases. Overall, this compound has shown great potential for use in various scientific research applications, and further study of this compound could lead to the development of new therapies for a variety of diseases.

Synthesis Methods

4-chloro-3-[(phenylacetyl)amino]benzoic acid can be synthesized using various methods. One of the most common methods is the reaction of PABA with phenylacetyl chloride in the presence of an acid catalyst. This reaction results in the formation of phenylacetyl-PABA, which can then be chlorinated using thionyl chloride to produce this compound. Another method involves the reaction of PABA with phenylacetic acid in the presence of a dehydrating agent to produce phenylacetyl-PABA, which can then be chlorinated to produce this compound.

Scientific Research Applications

4-chloro-3-[(phenylacetyl)amino]benzoic acid has been used in various scientific research applications, including the study of folate biosynthesis, bacterial growth inhibition, and enzyme inhibition. This compound is a structural analog of PABA, which is a precursor for the synthesis of folate. This compound has been used to study the inhibition of folate biosynthesis in bacteria and parasites. This compound has also been used to inhibit bacterial growth by interfering with the synthesis of folic acid. Additionally, this compound has been studied for its ability to inhibit enzymes such as dihydropteroate synthase and γ-glutamyl hydrolase.

properties

IUPAC Name

4-chloro-3-[(2-phenylacetyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c16-12-7-6-11(15(19)20)9-13(12)17-14(18)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEIBBRGRPOADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=C(C=CC(=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.